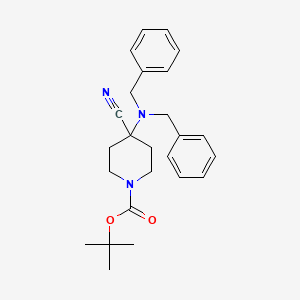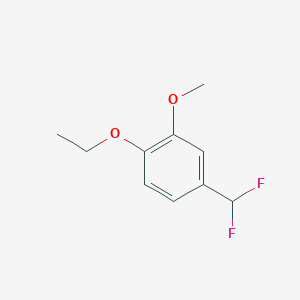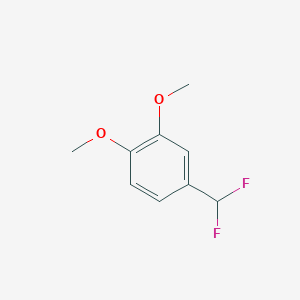
1-Methyl-5-nitropyrazole-4-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitropyrazole-4-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methyl group and a nitro group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 1-methyl-5-nitropyrazole with a boronic ester under suitable conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-5-nitropyrazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often using acidic conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-nitropyrazole-4-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: It is explored for its potential in drug discovery, especially in the design of new therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitropyrazole-4-boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with hydroxyl groups in enzymes, inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
1-Methyl-5-nitropyrazole-4-boronic acid can be compared with other boronic acids, such as phenylboronic acid and pinacol boronic esters. While these compounds share the boronic acid functional group, this compound is unique due to its pyrazole ring and nitro group, which confer distinct reactivity and biological activity . Similar compounds include:
- Phenylboronic acid
- Pinacol boronic esters
- 3-Nitropyrazole-4-boronic acid
These compounds differ in their substituents and overall structure, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C4H6BN3O4 |
|---|---|
Molecular Weight |
170.92 g/mol |
IUPAC Name |
(1-methyl-5-nitropyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H6BN3O4/c1-7-4(8(11)12)3(2-6-7)5(9)10/h2,9-10H,1H3 |
InChI Key |
IHETXDFYXICGKB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=C1)C)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)


![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)

![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)

![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)






